2-Bromo-1-(4-ethylphenyl)ethanone
Overview
Description
2-Bromo-1-(4-ethylphenyl)ethanone is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of acetophenone, where the bromine atom is attached to the alpha carbon of the carbonyl group, and the ethyl group is attached to the para position of the phenyl ring. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(4-ethylphenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 4’-ethylacetophenone using phenyltrimethylammonium tribromide in anhydrous tetrahydrofuran. The reaction is carried out at 0°C, and the mixture is stirred for 1 hour before being brought to ambient temperature for an additional 20 minutes. The product is then isolated by dilution with diethyl ether, followed by washing with water and brine, and drying with magnesium sulfate .
Another method involves the use of Oxone and ammonium bromide in methanol. The reaction mixture is refluxed for 1.5 hours, and the product is extracted with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions using similar reagents and conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-ethylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Products include substituted ethanones with various functional groups replacing the bromine atom.
Reduction: The major product is 1-(4-ethylphenyl)ethanol.
Oxidation: The major product is 4-ethylbenzoic acid.
Scientific Research Applications
2-Bromo-1-(4-ethylphenyl)ethanone is used in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: It is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological studies: It is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-ethylphenyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The carbonyl group can undergo various transformations, including reduction and oxidation, depending on the reagents used. These reactions allow the compound to participate in a wide range of chemical processes.
Comparison with Similar Compounds
2-Bromo-1-(4-ethylphenyl)ethanone can be compared with other similar compounds, such as:
2-Bromo-1-(4-methylphenyl)ethanone: This compound has a methyl group instead of an ethyl group on the phenyl ring. It exhibits similar reactivity but may have different physical properties and applications.
2-Bromo-1-(4-isopropylphenyl)ethanone: This compound has an isopropyl group on the phenyl ring. It may have different steric and electronic effects compared to the ethyl derivative.
2-Bromo-1-(4-methoxyphenyl)ethanone: This compound has a methoxy group on the phenyl ring. The presence of the electron-donating methoxy group can influence the reactivity and stability of the compound.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and applications in various chemical processes.
Properties
IUPAC Name |
2-bromo-1-(4-ethylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYSPDGJBPTDDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496523 | |
Record name | 2-Bromo-1-(4-ethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2632-14-6 | |
Record name | 2-Bromo-1-(4-ethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.